![molecular formula C8H12F3N3 B2569984 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006334-06-0](/img/structure/B2569984.png)

2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

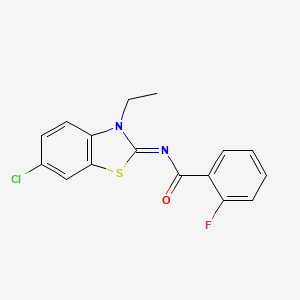

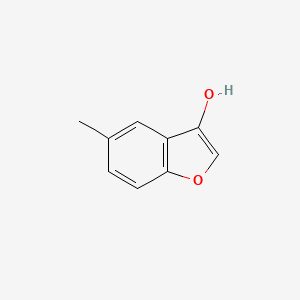

2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a chemical compound with the empirical formula C8H12F3N3 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is 207.20 . The SMILES string representation of its structure isCC(CN)Cn1ccc(n1)C(F)(F)F . Physical And Chemical Properties Analysis

2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a solid substance . Its flash point is not applicable, indicating that it does not have a tendency to ignite rapidly when heated .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

A noteworthy application of compounds related to "2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine" includes their use as building blocks for synthesizing a wide range of heterocyclic compounds. Gomaa and Ali (2020) discussed the reactivity of derivatives similar to our compound of interest, highlighting their value in creating heterocycles like pyrazolo-imidazoles and spiropyrans. This reactivity facilitates the generation of diverse cynomethylene dyes under mild conditions, showcasing the compound's significance in the synthesis of various classes of heterocyclic compounds and dyes Gomaa & Ali, 2020.

Biochemical Inhibition

Another area of application is in biochemical inhibition, where related compounds have been investigated for their selectivity and potency as inhibitors of cytochrome P450 isoforms. This is crucial for understanding and predicting drug-drug interactions in pharmacological contexts. Khojasteh et al. (2011) provide a comprehensive review of the selectivity of various chemical inhibitors, which could indirectly inform the research and development of new inhibitors based on the structural framework of "2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine" Khojasteh et al., 2011.

Anti-inflammatory and Antibacterial Applications

Compounds with a trifluoromethylpyrazole structure have garnered attention for their anti-inflammatory and antibacterial properties. Kaur, Kumar, and Gupta (2015) reviewed the significance of trifluoromethylpyrazoles, particularly emphasizing the influence of the trifluoromethyl group on the activity profile of these compounds. This highlights the potential therapeutic applications of "2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine" derivatives in developing novel anti-inflammatory and antibacterial agents with minimal side effects Kaur, Kumar, & Gupta, 2015.

Environmental and Technological Applications

The compound's derivatives also show promise in environmental and technological applications, such as in the development of amine-functionalized sorbents for pollutant removal. Ateia et al. (2019) reviewed the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, pointing out the efficiency of these sorbents in treating contaminated water Ateia et al., 2019.

Eigenschaften

IUPAC Name |

2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3/c1-6(4-12)5-14-3-2-7(13-14)8(9,10)11/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASYXSJHXKSXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2569902.png)

![Ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2569905.png)

![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)

![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)